BE“GHE Foundational & Exploratory

Check Availability & Pricing

chemical structure of (R,R,S)-GAT107

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R,R,S)-GAT107

cat. No.: B15617157

An In-depth Technical Guide on (R,R,S)-GAT107

This technical guide provides a comprehensive overview of the chemical structure, mechanism
of action, and biological activity of (R,R,S)-GAT107, a potent and selective ligand for the a7
nicotinic acetylcholine receptor (nAChR). The information is intended for researchers,
scientists, and professionals in the field of drug development.

Chemical Structure and Properties

(R,R,S)-GAT107, with the IUPAC name (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-
3H-cyclopenta[c]quinoline-8-sulfonamide, is the bioactive (+)-enantiomer of the racemic
compound 4BP-TQS.[1][2] It is a small molecule with a complex heterocyclic core.
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Property Value

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-
IUPAC Name tetrahydro-3H-cyclopenta[c]quinoline-8-

sulfonamide[2]

Synonyms GAT107, GAT-107[2]
CAS Number 1476807-74-5[2][3]
Molecular Formula C18H17BrN202S][2][3]
Molecular Weight 405.31 g/mol [2][3]

0=S(C1=CC2=C(N--INVALID-LINK--
[C@@A(HDIC@]2([H])C=CC4)C=C1)(N)=0I[3]
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Mechanism of Action

GAT107 is characterized as a dual-action a7 nAChR ligand, functioning as both a direct
allosteric activator and a positive allosteric modulator (ago-PAM).[4][5][6] This means it can
activate the a7 nAChR ion channel on its own by binding to an allosteric site, and it can also
potentiate the response of the receptor to its natural (orthosteric) ligand, acetylcholine.[4][5]
GAT107 is classified as a Type Il PAM, which is significant because it not only increases the
peak ion current but also slows the receptor's desensitization, a common issue with direct a7
agonists.[7]

Cryo-electron microscopy studies have revealed that GAT107 binds to a hydrophobic pocket
within the transmembrane domain (TMD) of the a7 nAChR, at the interface between subunits.
[8] This binding stabilizes the open state of the ion channel, leading to its activation and
modulation.

Signaling Pathways

The activation of a7 nAChR by GAT107 triggers several downstream signaling cascades,
primarily associated with anti-inflammatory and antioxidant effects. These pathways are crucial
for its therapeutic potential in conditions involving inflammation and oxidative stress.

Anti-inflammatory Signaling
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GAT107's anti-inflammatory effects are largely mediated by the inhibition of the NF-kB (Nuclear
Factor kappa-light-chain-enhancer of activated B cells) pathway.[4] Activation of a7 nAChR can
also inhibit the phosphorylation of the transcription factor STAT3, which in turn reduces the
production of inflammatory cytokines.[4]
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Caption: GAT107 Anti-inflammatory Signaling Pathway.

Antioxidant Signaling

GAT107 has been shown to activate the Nrf2/HO-1 antioxidant pathway.[4] The transcription
factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant
response. Upon activation, it translocates to the nucleus and induces the expression of
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antioxidant enzymes like Heme Oxygenase-1 (HO-1), which helps to mitigate oxidative stress.

[4]
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Caption: GAT107 Nrf2/HO-1 Antioxidant Signaling Pathway.

Experimental Protocols
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Detailed methodologies are critical for the replication and validation of scientific findings. Below
are summaries of key experimental protocols used to characterize the effects of GAT107.

In Vitro: Macrophage Phagocytosis Assay

This assay is used to determine the effect of GAT107 on the phagocytic function of
macrophages, particularly under conditions of oxidative stress like hyperoxia.[4]

o Cell Culture: RAW 264.7 macrophage cells are seeded in 24-well plates and allowed to
adhere.

o Exposure Conditions: Cells are exposed to hyperoxia (95% O2) in the presence or absence
of GAT107 (e.g., 3.3 uM) for 24 hours. Control cells are kept in normoxia (21% 032).[4][5]

e Phagocytosis: Opsonized FITC-labeled latex beads are added to the cells at a ratio of 100:1
(beads:cell) and incubated for 1 hour at 37°C.[4]

e Microscopy and Analysis: Cells are washed, fixed, and stained (e.g., with DAPI for nuclei and
phalloidin for actin). The number of fluorescent beads within at least 200 individual
macrophages per well is counted using fluorescence microscopy.[4]

» Data Quantification: The phagocytic index is calculated and compared between different
treatment groups.
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Caption: Experimental Workflow for Macrophage Phagocytosis Assay.
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In Vivo: Mouse Model of Ventilator-Associated
Pneumonia

This model is used to assess the efficacy of GAT107 in improving bacterial clearance and
reducing lung injury in a clinically relevant scenario.[4][5]

+ Animal Model: Mice are exposed to hyperoxia (>95% O2) for 48 hours to induce lung injury

and impair immune function.[4]
o Bacterial Challenge: Mice are inoculated intratracheally with Pseudomonas aeruginosa.

o Treatment: Mice are randomized to receive GAT107 (e.g., 3.3 mg/kg) or a vehicle control via
intraperitoneal (i.p.) injection at specified time points (e.g., every 12 hours).[4]

o Sample Collection: After 24 hours post-inoculation, bronchoalveolar lavage (BAL) fluid and

lung tissue are harvested.

o Outcome Measures: Bacterial load (CFUSs) in the lung and BAL fluid is quantified. Markers of
lung injury (e.g., total protein) and inflammation (e.qg., leukocyte and neutrophil counts) in the
BAL fluid are measured.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of GAT107.

Table 1: In Vitro Effects of GAT107 on Macrophages
Under Hyperoxia
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. Vehicle GAT107 (3.3
Parameter Condition P-value
Control HM)

Intracellular ROS )
) Hyperoxia (24h) 353.28 £ 27.81%  231.05 + 5.75% < 0.0001[4]
(% of Normoxia)

Mitochondrial
Superoxide (% of  Hyperoxia 226.3 £ 31% 147.7 + 33.4% < 0.05[5]

Normoxia)

Mitochondrial
Membrane ]

] Hyperoxia 123.5+4.6% 62.85 £ 7.29% < 0.05[5]
Potential (% of

Normoxia)

MnSOD Activity

) Hyperoxia 2.73+£0.09 3.26 £ 0.047 < 0.05[5]
(U/mg protein)

Extracellular
TNFa (% of Hyperoxia 107.15+14.94% 60.26 + 14.08% < 0.05[5]

Normoxia)

Table 2: In Vivo Effects of GAT107 in a Mouse Model of
Pneumonia and Hyperoxia
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Hyperoxia + Hyperoxia +
Parameter ] P-value
Vehicle GAT107 (3.3 mgl/kg)
Lung Oxidative-
Reduction Potential 298 +44.3 162.36 + 22.1 < 0.05[4]
(mV)
Lung Antioxidant
0.16 + 0.05 0.47 +0.09 < 0.05[4]

Potential (LC)

Not specified directly,
BAL Protein (ug/mL) 2944.52 + 247.07 but significantly < 0.05[5]

reduced

Not specified directly,
39.1£6.28 but significantly < 0.05[5]

reduced

BAL Total Leukocytes
(x104 cells/mL)

Not specified directly,
16 +2.01 but significantly < 0.05[5]

reduced

BAL Neutrophils (x104

cells/mL)

Table 3: Antinociceptive Effects of GAT107

Model Treatment Effect P-value
Acetic Acid-Induced GAT107 (3or 10 Significant reduction
L . : < 0.001[6]
Writhing mg/kg) in writhing behavior
Acetic Acid-Induced Blocked conditioned
GAT107 (10 mg/kg) _ < 0.001]6]
CPA place aversion

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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